molecular formula C8H4Cl2N2O2 B13928097 Methyl 2,5-dichloro-6-cyanonicotinate

Methyl 2,5-dichloro-6-cyanonicotinate

Cat. No.: B13928097
M. Wt: 231.03 g/mol
InChI Key: KKRPXIDOVGJDMU-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-6-cyanonicotinate is a chemical compound with the molecular formula C8H4Cl2N2O2 and a molecular weight of 231.04 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and a cyano group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichloro-6-cyanonicotinate typically involves the esterification of 2,5-dichloro-6-cyanonicotinic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-6-cyanonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-dichloro-6-cyanonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-6-cyanonicotinate involves its interaction with specific molecular targets. The presence of the cyano group and chlorine atoms allows it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dichloro-6-cyanonicotinate is unique due to the presence of both chlorine atoms and a cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific positioning of these groups on the pyridine ring also influences its interaction with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

methyl 2,5-dichloro-6-cyanopyridine-3-carboxylate

InChI

InChI=1S/C8H4Cl2N2O2/c1-14-8(13)4-2-5(9)6(3-11)12-7(4)10/h2H,1H3

InChI Key

KKRPXIDOVGJDMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)C#N)Cl

Origin of Product

United States

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